molecular formula C15H17N5O3 B2904431 7-(2-hydroxyethyl)-3-methyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 476481-65-9

7-(2-hydroxyethyl)-3-methyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2904431
CAS RN: 476481-65-9
M. Wt: 315.333
InChI Key: NZAJBIIFNPMZAA-UHFFFAOYSA-N
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Description

7-(2-hydroxyethyl)-3-methyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as theophylline and is a member of the methylxanthine family of compounds. Theophylline is a white crystalline powder that is soluble in water and has a bitter taste.

Mechanism of Action

Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in cyclic AMP levels. This increase in cyclic AMP levels leads to the relaxation of smooth muscles, which results in bronchodilation. Theophylline also has anti-inflammatory properties, which are thought to be mediated through the inhibition of the nuclear factor kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
Theophylline has a wide range of biochemical and physiological effects. It has been shown to increase heart rate and cardiac output, as well as increase diuresis. Theophylline has also been shown to increase the release of catecholamines, which leads to an increase in metabolic rate. Theophylline has also been shown to have a stimulatory effect on the central nervous system, leading to increased alertness and decreased fatigue.

Advantages and Limitations for Lab Experiments

Theophylline has several advantages as a research tool. It is readily available and relatively inexpensive. Theophylline is also stable and can be stored for long periods of time. However, theophylline has some limitations as a research tool. It has a narrow therapeutic window and can be toxic at high doses. Theophylline also has a short half-life, which can make it difficult to maintain a steady state concentration in vivo.

Future Directions

There are several future directions for research on theophylline. One area of research is the development of new formulations of theophylline that have improved pharmacokinetic properties. Another area of research is the investigation of theophylline's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Theophylline's anti-inflammatory properties also warrant further investigation, particularly in the context of chronic inflammatory diseases such as rheumatoid arthritis. Finally, theophylline's potential use in combination therapy with other drugs for the treatment of various diseases should be explored.
In conclusion, theophylline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of theophylline have been discussed in this paper. Further research on theophylline is warranted to fully understand its potential applications.

Synthesis Methods

Theophylline can be synthesized by the methylation of xanthine using dimethyl sulfate. The synthesis of theophylline can also be achieved by the reaction of 1,3-dimethyluric acid with ethylene glycol in the presence of a catalyst. Theophylline can also be obtained from natural sources such as tea leaves and cocoa beans.

Scientific Research Applications

Theophylline has been extensively studied for its potential applications in various fields. It has been used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Theophylline has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis. Theophylline has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

7-(2-hydroxyethyl)-3-methyl-8-(4-methylanilino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-9-3-5-10(6-4-9)16-14-17-12-11(20(14)7-8-21)13(22)18-15(23)19(12)2/h3-6,21H,7-8H2,1-2H3,(H,16,17)(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAJBIIFNPMZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(N2CCO)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-hydroxyethyl)-3-methyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione

CAS RN

476481-65-9
Record name 7-(2-HYDROXYETHYL)-3-METHYL-8-(4-TOLUIDINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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